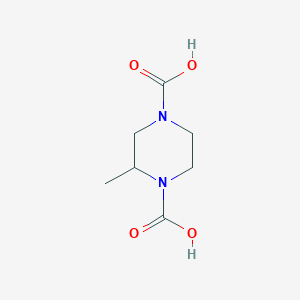![molecular formula C28H16N2O4 B13791430 [9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde](/img/structure/B13791430.png)
[9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde is an organic compound that belongs to the bicarbazole family. This compound is characterized by its unique structure, which consists of two carbazole units linked at the 9-position, with four aldehyde groups attached at the 3, 3’, 6, and 6’ positions. This structure imparts unique electronic and photophysical properties, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of 9,9’-bicarbazole, which is then subjected to formylation reactions to introduce the aldehyde groups at the desired positions. The formylation can be achieved using reagents such as Vilsmeier-Haack reagent or by employing the Duff reaction, which involves the use of hexamethylenetetramine and formic acid .
Industrial Production Methods
Industrial production of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: [9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid.
Reduction: [9,9’-Bicarbazole]-3,3’,6,6’-tetrahydroxy compound.
Substitution: Various substituted bicarbazole derivatives depending on the electrophile used.
科学的研究の応用
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential in biological imaging and as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用機序
The mechanism of action of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde is primarily related to its ability to interact with various molecular targets through its aldehyde groups. These interactions can lead to the formation of Schiff bases with amines, which can further undergo cyclization or other reactions. The compound’s photophysical properties also enable it to participate in energy transfer processes, making it useful in optoelectronic applications .
類似化合物との比較
Similar Compounds
9,9’-Bicarbazole: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.
3,3’,6,6’-Tetrabromo-9,9’-bicarbazole: Contains bromine atoms instead of aldehyde groups, leading to different reactivity and applications.
Uniqueness
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde is unique due to the presence of four reactive aldehyde groups, which allow for a wide range of chemical modifications and applications. Its structure also imparts distinct electronic properties, making it valuable in the development of advanced materials and devices .
特性
分子式 |
C28H16N2O4 |
|---|---|
分子量 |
444.4 g/mol |
IUPAC名 |
9-(3,6-diformylcarbazol-9-yl)carbazole-3,6-dicarbaldehyde |
InChI |
InChI=1S/C28H16N2O4/c31-13-17-1-5-25-21(9-17)22-10-18(14-32)2-6-26(22)29(25)30-27-7-3-19(15-33)11-23(27)24-12-20(16-34)4-8-28(24)30/h1-16H |
InChIキー |
NJXQXGNXGOFBAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C=O)C3=C(N2N4C5=C(C=C(C=C5)C=O)C6=C4C=CC(=C6)C=O)C=CC(=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


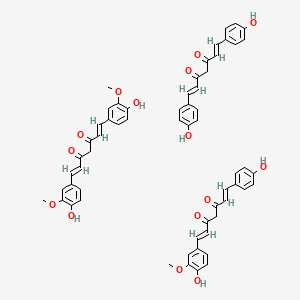

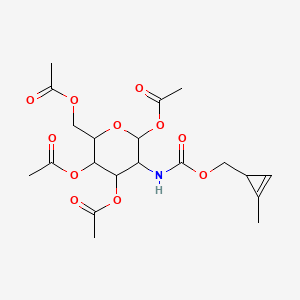
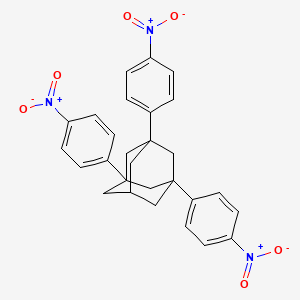
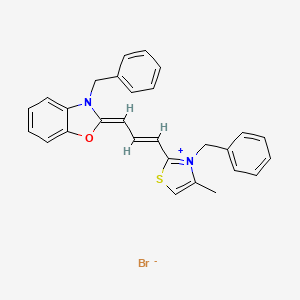
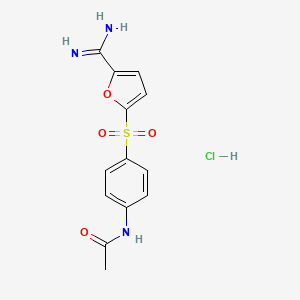
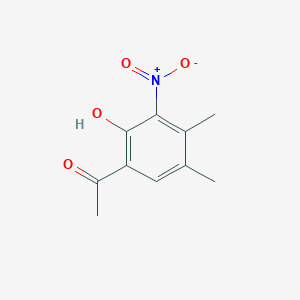
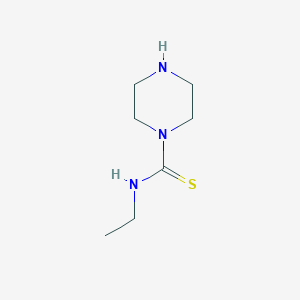
![5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine](/img/structure/B13791391.png)


